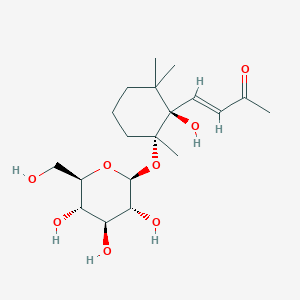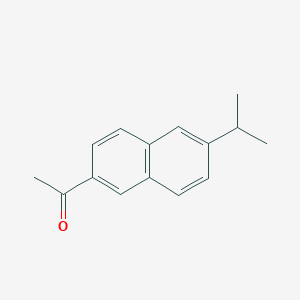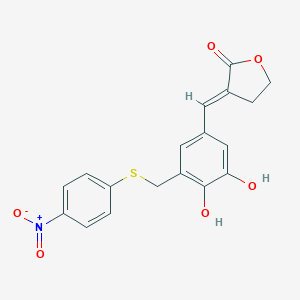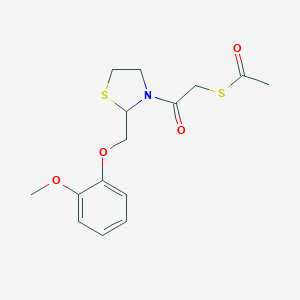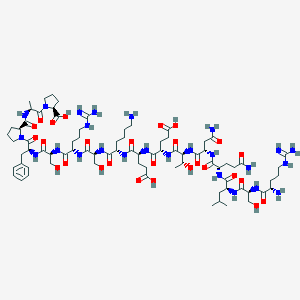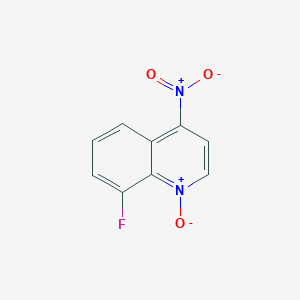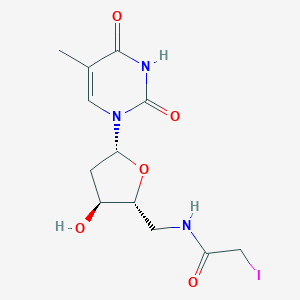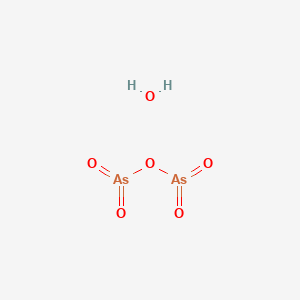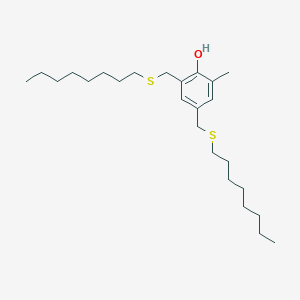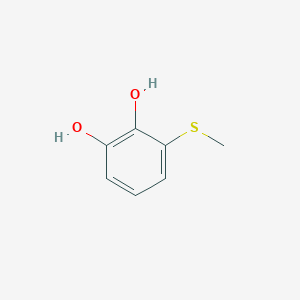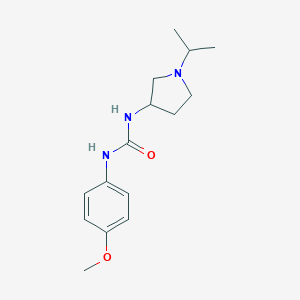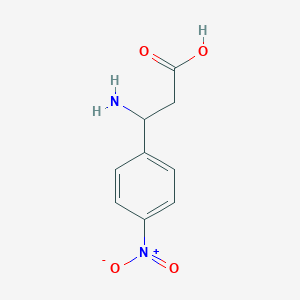![molecular formula C9H9N5O4 B010547 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) CAS No. 107698-73-7](/img/structure/B10547.png)
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to the modulation of various biological processes, including cell proliferation, apoptosis, and immune function.
Biochemical And Physiological Effects
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) has been found to have a wide range of biochemical and physiological effects. These include the inhibition of tumor cell growth, the modulation of cytokine production, and the regulation of immune function. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) in lab experiments is its ability to modulate various biological processes. This makes it a valuable tool for researchers studying these areas. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.
Future Directions
There are several future directions for research on 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)). One area of interest is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of new therapies based on the biochemical and physiological effects of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)), particularly in the areas of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) can be achieved through a variety of methods. One commonly used method involves the reaction of 2-amino-6-chloropurine with acetic anhydride and sodium acetate in acetic acid. This reaction produces 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy-9H-imidazo[1,2-a]purin-9-one as a white crystalline solid.
Scientific Research Applications
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) has been used extensively in scientific research due to its ability to modulate various biological processes. This compound has been found to have antitumor, anti-inflammatory, and immunomodulatory effects, making it a valuable tool for researchers studying these areas.
properties
CAS RN |
107698-73-7 |
|---|---|
Product Name |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) |
Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C9H9N5O4/c1-3(15)13-7(17)8(18)14-6(16)4-5(11-2-10-4)12-9(13)14/h2,7-8,17-18H,1H3,(H,10,11) |
InChI Key |
HKPVJQALSWTNQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O |
Canonical SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O |
synonyms |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



